molecular formula C8H6N2O2 B142779 Pyrrolo[1,2-a]pyrazine-4-carboxylic acid CAS No. 158945-91-6

Pyrrolo[1,2-a]pyrazine-4-carboxylic acid

Cat. No. B142779
M. Wt: 162.15 g/mol
InChI Key: NUNZAHNMLZZUCP-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is a biologically active scaffold that has exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, a new group of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides was obtained .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-a]pyrazine-4-carboxylic acid includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Scientific Research Applications

Chemical Synthesis and Reactivity

Pyrrolo[1,2-a]pyrazine-4-carboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. Research shows that these compounds can be selectively acylated, leading to the formation of various derivatives. This acylation is a key step in the synthesis of complex organic molecules, demonstrating the compound's utility in organic synthesis (Terenin et al., 2008). Additionally, novel ring systems involving pyrrolo[1,2-a]pyrazine structures have been synthesized, highlighting its versatility in creating new chemical entities (Parrino et al., 2014).

Biological Activities and Potential Therapeutic Applications

Pyrrolo[1,2-a]pyrazine derivatives have been found to possess biological activities, such as modest anti-cancer effects. Specific derivatives showed activity against breast and renal cancer cell lines (Parrino et al., 2014). This highlights their potential as starting points for the development of new anti-cancer drugs.

Advanced Synthesis Techniques

There have been significant advances in the methods used to synthesize pyrrolo[1,2-a]pyrazine derivatives. For example, a domino synthesis approach has been developed, which allows for the efficient creation of these compounds under mild conditions (Chen et al., 2010). Such advancements in synthetic methods could lead to more efficient and cost-effective production of these compounds for research and potential therapeutic use.

Exploration of New Compounds and Synthons

Researchers continue to explore the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. These efforts have led to the creation of new compounds that could serve as valuable tools in medicinal chemistry and drug discovery (Voievudskyi et al., 2016).

Potential in Molecular Engineering and Design

The study of pyrrolo[1,2-a]pyrazine derivatives also extends to molecular engineering and crystallography. Researchers have investigated the structural properties and potential applications of these compounds in crystal engineering strategies (Vishweshwar et al., 2002). This research could lead to new ways of designing molecules with specific properties and functions.

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-9-4-6-2-1-3-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNZAHNMLZZUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633328
Record name Pyrrolo[1,2-a]pyrazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazine-4-carboxylic acid

CAS RN

158945-91-6
Record name Pyrrolo[1,2-a]pyrazine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158945-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Casuscelli, E Ardini, N Avanzi, E Casale… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of PIM inhibitors was derived from a combined effort in natural product-inspired library generation and screening. The novel pyrrolo[1,2-a]pyrazinones initial hits are …
Number of citations: 35 www.sciencedirect.com

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